molecular formula C13H18N4 B2529287 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine CAS No. 1429901-75-6

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine

Cat. No.: B2529287
CAS No.: 1429901-75-6
M. Wt: 230.315
InChI Key: ZOJBWUPRJLCWFF-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine is a compound that features a triazolopyridine ring fused with a cyclohexanamine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, forming the triazolopyridine ring. The reaction conditions often include the use of nucleophilic reagents and can be carried out under mild conditions at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve scalable one-pot synthesis techniques. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials such as 2-hydrazinopyridine and substituted aromatic aldehydes . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine is unique due to its specific structural features that confer distinct biological activities. Its ability to act as a dual inhibitor of c-Met and VEGFR-2 kinases sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c14-13(7-3-1-4-8-13)10-12-16-15-11-6-2-5-9-17(11)12/h2,5-6,9H,1,3-4,7-8,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJBWUPRJLCWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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